molecular formula C16H33ClN2O2 B2835440 tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride CAS No. 1803606-51-0

tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride

Cat. No.: B2835440
CAS No.: 1803606-51-0
M. Wt: 320.9
InChI Key: MMABHKZASNLMHK-UHFFFAOYSA-N
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Description

tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride: is a synthetic organic compound with a complex structure. It is often used in various chemical and pharmaceutical research applications due to its unique properties and reactivity. The compound is characterized by the presence of a tert-butyl group, a dimethylcyclohexyl moiety, and a carbamate linkage, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride typically involves multiple steps:

    Formation of the Amino Intermediate: The initial step involves the preparation of 3,4-dimethylcyclohexylamine. This can be achieved through the hydrogenation of 3,4-dimethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Carbamate Formation: The amino intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl carbamate derivative.

    Hydrochloride Salt Formation: Finally, the carbamate derivative is treated with hydrochloric acid to yield the hydrochloride salt form of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, converting the carbamate group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted carbamates

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility allows for its incorporation into various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interacting with receptors on cell surfaces, modulating their signaling pathways.

    Pathway Modulation: Affecting biochemical pathways by altering the activity of key proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{3-[(3,4-dimethylphenyl)amino]propyl}carbamate hydrochloride
  • tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]ethyl}carbamate hydrochloride
  • tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]butyl}carbamate hydrochloride

Uniqueness

tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride is unique due to its specific structural features, such as the dimethylcyclohexyl group and the propyl linker. These structural elements confer distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[3-[(3,4-dimethylcyclohexyl)amino]propyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O2.ClH/c1-12-7-8-14(11-13(12)2)17-9-6-10-18-15(19)20-16(3,4)5;/h12-14,17H,6-11H2,1-5H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMABHKZASNLMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1C)NCCCNC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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